

Technical Guide on the Solubility of 1H,1H-Perfluorononylamine in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1H,1H-Perfluorononylamine

Cat. No.: B1333418

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **1H,1H-Perfluorononylamine**. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational principles governing its solubility, presents a qualitative solubility profile, and offers a detailed experimental protocol for researchers to determine precise quantitative values.

Physicochemical Properties of 1H,1H-Perfluorononylamine

A foundational understanding of the physicochemical properties of **1H,1H-Perfluorononylamine** is essential for predicting its behavior in various solvent systems.

Property	Value	Source
IUPAC Name	2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9, 9-heptadecafluorononan-1- amine	[1]
CAS Number	355-47-5	[1]
Molecular Formula	C ₉ H ₄ F ₁₇ N	[1]
Molecular Weight	449.11 g/mol	[1]
Computed XLogP3	5.1	[1]

Principles of Solubility for Fluorinated Amines

The solubility of **1H,1H-Perfluorononylamine** is dictated by its unique bifunctional nature: a highly fluorinated, long alkyl chain and a primary amine group.

- The Perfluoroalkyl Chain: The C₈F₁₇ chain is responsible for the compound's fluorous nature. Perfluorocarbons are known to be both hydrophobic (water-repelling) and lipophobic (oil-repelling). This is due to the high electronegativity and low polarizability of the fluorine atoms, which results in weak van der Waals interactions with both hydrocarbon and polar solvent molecules.[\[2\]](#) Consequently, highly fluorinated compounds often exhibit limited solubility in common organic solvents.
- The Amine Functional Group: The primary amine (-NH₂) group introduces polarity and the capacity for hydrogen bonding. Generally, amines are soluble in many organic solvents.[\[3\]](#) The basicity of the amine group also allows for salt formation in the presence of acids, which can dramatically increase solubility in protic solvents. However, the introduction of fluorine atoms weakens the basicity of amines.[\[4\]](#)

The overall solubility of **1H,1H-Perfluorononylamine** in a given organic solvent is a balance between the fluorous nature of its tail and the polar, basic nature of its amine head.

Qualitative Solubility Profile

While precise quantitative data is scarce, a qualitative solubility profile can be predicted based on general chemical principles. The following table summarizes the expected solubility of

1H,1H-Perfluorononylamine in various classes of organic solvents. It is critical for researchers to experimentally verify these predictions.

Solvent Class	Representative Solvents	Expected Solubility	Rationale
Fluorinated Solvents	Perfluorohexane, Perfluorooctane	Soluble	"Like-dissolves-like" principle. The perfluorinated chain of the amine will have favorable interactions with fluorous solvents.
Polar Aprotic Solvents	Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)	Sparingly Soluble to Insoluble	While the amine group can interact with these solvents, the long, lipophobic fluorinated tail is expected to significantly limit solubility.
Polar Protic Solvents	Methanol, Ethanol	Sparingly Soluble to Insoluble	Similar to polar aprotic solvents, the large fluorous tail will likely dominate, despite the potential for hydrogen bonding with the amine group.
Nonpolar Solvents	Hexane, Toluene	Sparingly Soluble to Insoluble	The lipophobicity of the perfluoroalkyl chain leads to poor interactions with hydrocarbon-based solvents.
Chlorinated Solvents	Dichloromethane, Chloroform	Sparingly Soluble	These solvents have intermediate polarity and may offer slightly better solvation compared to hydrocarbons, but

solubility is still expected to be limited.

Semiconductor Solvents	PGMEA, Ethyl Lactate, Cyclohexanone	Soluble to Sparingly Soluble	Patent literature suggests its use in formulations with these solvents, indicating at least moderate solubility is achievable for specific applications.
------------------------	-------------------------------------	------------------------------	--

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the shake-flask method is a reliable and widely adopted technique.^{[5][6][7][8]} The following protocol outlines the procedure for determining the solubility of **1H,1H-Perfluorononylamine**, followed by quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To determine the saturation solubility of **1H,1H-Perfluorononylamine** in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

- **1H,1H-Perfluorononylamine** (solid or liquid)
- Selected organic solvent (analytical grade)
- Glass vials with PTFE-lined screw caps
- Analytical balance
- Thermostatically controlled shaker or incubator
- Syringe filters (PTFE, 0.22 µm)

- Volumetric flasks and pipettes
- Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

Procedure:

- Preparation of a Saturated Solution:
 - Add an excess amount of **1H,1H-Perfluorononylamine** to a glass vial. An excess is confirmed by the presence of undissolved material at the end of the equilibration period.
 - Add a known volume of the selected organic solvent to the vial.
 - Securely cap the vial. Prepare at least three replicates for statistical validity.
- Equilibration:
 - Place the vials in a shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient period to ensure equilibrium is reached. For poorly soluble compounds, this can range from 24 to 72 hours.[5] A preliminary time-course study is recommended to determine the minimum time to reach a solubility plateau.
- Sample Separation:
 - After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle.
 - Carefully withdraw an aliquot of the supernatant using a syringe.
 - Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
- Sample Preparation for Analysis:
 - Accurately dilute the filtered saturate with the same organic solvent to a concentration that falls within the linear range of the GC-MS calibration curve. A series of dilutions may be

necessary.

- Quantitative Analysis by GC-MS:
 - Calibration: Prepare a series of standard solutions of **1H,1H-Perfluorononylamine** of known concentrations in the chosen solvent. Run these standards on the GC-MS to generate a calibration curve (peak area vs. concentration).
 - Sample Analysis: Inject the diluted, filtered sample onto the GC-MS under the same conditions as the standards.
 - Quantification: Determine the concentration of **1H,1H-Perfluorononylamine** in the diluted sample by interpolating its peak area from the calibration curve.
 - Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor used. Report the final solubility in units such as g/L or mol/L.

Note on GC-MS Analysis of Amines: Amines can sometimes exhibit poor peak shape and tailing on standard GC columns.^[9] Derivatization (e.g., with trifluoroacetic anhydride) may be employed to improve chromatographic performance if necessary.^[10]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

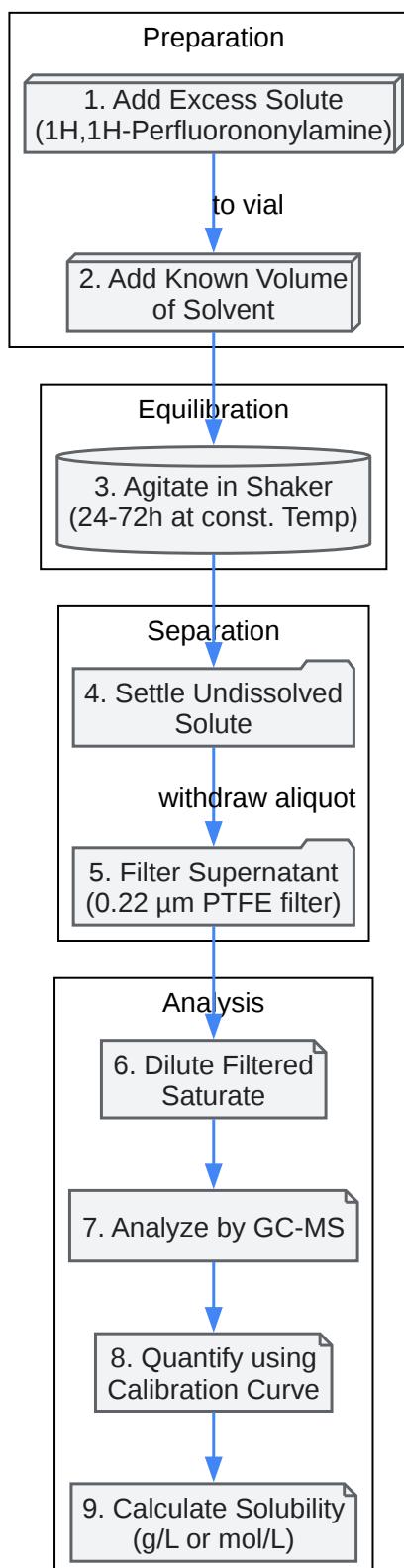

[Click to download full resolution via product page](#)

Fig. 1: Workflow for Shake-Flask Solubility Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H,1H-Perfluorononylamine | C9H4F17N | CID 2776259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. enamine.net [enamine.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. h-brs.de [h-brs.de]
- To cite this document: BenchChem. [Technical Guide on the Solubility of 1H,1H-Perfluorononylamine in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1333418#solubility-of-1h-1h-perfluorononylamine-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com